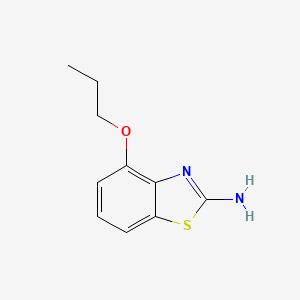

4-Propoxy-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

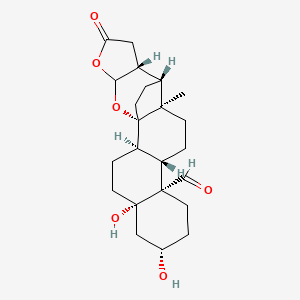

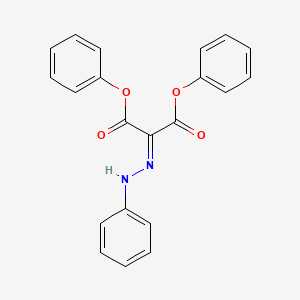

4-Propoxy-1,3-benzothiazol-2-amine is a chemical compound with the molecular weight of 208.28 . It is a powder at room temperature . The IUPAC name for this compound is 4-propoxy-1,3-benzothiazol-2-ylamine .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 4-Propoxy-1,3-benzothiazol-2-amine, can be achieved through various synthetic pathways. One such method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of 4-Propoxy-1,3-benzothiazol-2-amine consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

Benzothiazoles, including 4-Propoxy-1,3-benzothiazol-2-amine, are prepared by treatment of 2-mercaptoaniline with acid chlorides . They can also be synthesized via cyclization of thioamide or carbon dioxide (CO2) as raw materials .Physical And Chemical Properties Analysis

4-Propoxy-1,3-benzothiazol-2-amine is a powder at room temperature . It has a molecular weight of 208.28 .Aplicaciones Científicas De Investigación

Antitumor Properties and Mechanism of Action

4-Propoxy-1,3-benzothiazol-2-amine derivatives, notably those in the 2-(4-aminophenyl)benzothiazoles class, have been identified for their potent and selective antitumor properties, both in vitro and in vivo. Research has focused on understanding their mechanism of action, which involves induction and biotransformation by cytochrome P450 1A1 into active metabolites. To combat metabolic inactivation, modifications such as isosteric replacement with fluorine atoms and amino acid conjugation to the primary amine function have been explored. These strategies have led to water-soluble prodrugs that show promise in preclinical evaluations against various carcinoma cell lines and tumor xenografts, highlighting potential suitability for clinical evaluation (Bradshaw et al., 2002).

Development of H3 Antagonists

The synthesis of aminoacetylenicoxybenzothiazole derivatives from 4-Propoxy-1,3-benzothiazol-2-amine has been pursued to develop H3 antagonists, aiming at managing Alzheimer's and other central nervous system disorders like depression, epilepsy, and schizophrenia. This approach relies on specific structural criteria believed to enhance interaction with the H3 receptor, including basic amino groups for ionic binding and acetylenic groups for electrostatic interaction. Docking results have shown promising H3 receptor antagonism, suggesting these derivatives as leads for designing more effective H3 antagonists (Rahmani et al., 2014).

Antimicrobial and Corrosion Inhibition Applications

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity and potential as corrosion inhibitors. These studies reveal that certain derivatives exhibit significant antibacterial properties comparable to standard medications and demonstrate corrosion inhibition effects on mild steel in acidic solutions. Such findings underline the versatility of 4-Propoxy-1,3-benzothiazol-2-amine derivatives in medicinal chemistry and industrial applications, providing a foundation for further exploration in these areas (Nayak & Bhat, 2023).

Propiedades

IUPAC Name |

4-propoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-6-13-7-4-3-5-8-9(7)12-10(11)14-8/h3-5H,2,6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLHSKIKASSMOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=CC=C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306944 |

Source

|

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propoxy-1,3-benzothiazol-2-amine | |

CAS RN |

15850-82-5 |

Source

|

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)

![Thieno[2,3-d]pyridazine dihydrochloride](/img/structure/B578890.png)

![Methylsilanediol bis[phosphoric acid (2-ethylhexyl)] ester](/img/structure/B578896.png)

![1H,5H-Thiepino[3,4-D]carbazole](/img/structure/B578899.png)